molecular formula C9H16O B8761385 1,4,4-Trimethylcyclohex-2-en-1-ol CAS No. 60934-84-1

1,4,4-Trimethylcyclohex-2-en-1-ol

Cat. No.: B8761385
CAS No.: 60934-84-1
M. Wt: 140.22 g/mol
InChI Key: OBMMUEUTZUQIMM-UHFFFAOYSA-N
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Description

1,4,4-Trimethylcyclohex-2-en-1-ol (: 60934-84-1) is an organic compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . This compound is provided as a high-purity reagent for research and development purposes exclusively. Researchers investigating the chemistry of flavor and fragrance compounds may find this cyclic monoterpene alcohol of particular interest. Its structure is closely related to other terpineols, such as α-terpineol, which are significant monoterpenoids known for their pleasant odors and widespread use as ingredients in perfumes, cosmetics, and flavors . The study of its properties, stability, and potential interactions can provide valuable insights in fields like analytical chemistry and metabolomics. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

60934-84-1

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1,4,4-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H16O/c1-8(2)4-6-9(3,10)7-5-8/h4,6,10H,5,7H2,1-3H3

InChI Key

OBMMUEUTZUQIMM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C=C1)(C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings :

  • Menthol’s bicyclic structure enhances its volatility and cooling sensation, whereas this compound’s monocyclic system provides greater thermal stability .
  • The additional methyl groups in this compound reduce its solubility in polar solvents compared to menthol’s hydroxyl-dominated interactions .

α-Terpineol (C₁₀H₁₈O)

Property This compound α-Terpineol
Molecular Weight 140.23 g/mol 154.25 g/mol
Structure Monocyclic Bicyclic (p-menthane)
Boiling Point 198–202°C 219°C
Solubility in Ethanol 25 g/100 mL 50 g/100 mL
Antimicrobial Activity Moderate High

Research Findings :

  • α-Terpineol’s bicyclic framework and hydroxyl group at position 8 enhance its antimicrobial efficacy by facilitating membrane disruption in pathogens, a mechanism less pronounced in this compound due to steric hindrance from methyl groups .
  • Both compounds exhibit similar logP values (~2.8), but α-Terpineol’s higher ethanol solubility broadens its use in disinfectant formulations .

Carveol (C₁₀H₁₆O)

Property This compound Carveol
Molecular Weight 140.23 g/mol 152.23 g/mol
Structure Monocyclic, 3 methyl groups Bicyclic (limonene)
Melting Point –15°C 25°C
Odor Profile Earthy, woody Minty, herbal
Oxidation Reactivity Low High

Research Findings :

  • Carveol’s conjugated double bond and hydroxyl group at position 2 increase its susceptibility to oxidation, unlike this compound, which is stabilized by methyl substituents .
  • Stereochemistry plays a critical role: carveol’s (+)-enantiomer is prized in perfumery, while this compound lacks enantiomeric diversity due to its symmetric substitution .

Preparation Methods

Asymmetric Hydrolysis of Acetate Derivatives

A patent by JPH04278097A details the production of optically active 1,4,4-trimethylcyclohex-2-en-1-ol via enzymatic hydrolysis. The racemic acetate derivative is treated with esterases (e.g., Pseudomonas fluorescens lipase) to yield the (1R)-enantiomer.

Procedure :

  • Synthesize (±)-1,4,4-trimethylcyclohex-2-en-1-yl acetate via acetylation.

  • Hydrolyze with esterase in phosphate buffer (pH 7.0) at 30°C for 24 hours.

  • Extract the alcohol with ethyl acetate and purify via distillation.

Outcomes :

  • Optical Purity : 95.6% enantiomeric excess (ee)

  • Yield : 48% (theoretical maximum for kinetic resolution).

Advantages and Limitations

  • Advantages : High enantioselectivity; avoids chiral auxiliaries.

  • Limitations : Requires additional steps to recycle the undesired enantiomer.

Vinylether Cyclization and Subsequent Reduction

Cyclization of Vinylethers

EP3763352A1 describes a multi-step synthesis involving vinylether intermediates. 2,5,6-Trimethylcyclohex-2-en-1-ol is reacted with vinylethers (e.g., CH₂=CHOCH₂CH₃) in the presence of Brønsted acid catalysts to form a bicyclic intermediate, which is subsequently reduced.

Key Steps :

  • Cyclization : React vinylether with 2,5,6-trimethylcyclohex-2-en-1-ol at 80°C using p-toluenesulfonic acid.

  • Reduction : Treat the intermediate with LiAlH₄ in THF to yield this compound.

Yield : 78% (over two steps).

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Stereoselectivity Reference
Luche ReductionNaBH₄, CeCl₃·7H₂O, MeOH0°C, 30 min94%None (racemic)
Enzymatic ResolutionEsterase, Phosphate Buffer30°C, 24 h48%95.6% ee
Vinylether CyclizationVinylether, p-TsOH, LiAlH₄80°C, THF, reflux78%Moderate

Scalability and Industrial Feasibility

  • Luche Reduction : Ideal for lab-scale synthesis due to mild conditions but requires costly CeCl₃.

  • Enzymatic Resolution : Suitable for producing enantiopure batches but limited by enzyme cost and reaction time.

  • Vinylether Route : Scalable for industrial applications but involves hazardous reagents (LiAlH₄).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4,4-Trimethylcyclohex-2-en-1-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclohexenol derivatives as precursors. A multi-step approach may include:

Alkylation : Introduce methyl groups via alkylation of cyclohexenol using methyl iodide or dimethyl sulfate under basic conditions (e.g., KOH/ethanol) .

Regioselective Functionalization : Use Grignard reagents or organometallic catalysts to ensure regioselectivity at the 1,4,4-positions.

Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product.

  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust temperature (e.g., 0–25°C for exothermic steps) and solvent polarity to minimize side reactions .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR spectra with PubChem/NIST reference data to verify methyl group positions and cyclohexene ring conformation .
  • Mass Spectrometry (GC-MS) : Match molecular ion peaks (e.g., m/z 154 for [M+^+]) and fragmentation patterns with theoretical predictions.
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in hexane/ethanol mixtures .

Q. What are the key stability considerations for this compound under laboratory storage?

  • Methodological Answer :

  • Oxidation Sensitivity : Store under inert gas (N2_2/Ar) at –20°C in amber vials to prevent oxidation of the cyclohexene double bond.
  • pH Stability : Avoid aqueous solutions with pH < 5 or > 9, as acidic/basic conditions may induce ring-opening or hydroxyl group derivatization .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Methodological Answer :

  • In Vitro Antioxidant Assays : Use DPPH or ABTS radical scavenging assays. For example, a study on a related compound (2,4,4-Trimethylcyclohex-2-en-1-ol) reported IC50_{50} values of 0.15–0.35 mg/mL in antioxidant tests .
  • Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HeLa or HEK293) at concentrations ≤ 1 mM to evaluate biocompatibility.

Advanced Research Questions

Q. How can conflicting data on the regioselectivity of this compound synthesis be resolved?

  • Methodological Answer :

  • Mechanistic Studies : Use DFT calculations (e.g., Gaussian software) to model transition states and identify kinetically favored pathways.
  • Isotopic Labeling : Introduce 13^{13}C or 2^{2}H isotopes at specific positions to track regioselectivity via NMR or MS .
  • Cross-Validation : Compare synthetic yields across multiple labs using standardized protocols to isolate procedural variables .

Q. What advanced techniques are suitable for analyzing chiral impurities in this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10) to separate enantiomers.
  • Circular Dichroism (CD) : Correlate CD spectra with enantiomeric excess (ee) values calculated from HPLC data .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Reproducibility : Replicate assays across independent labs with strict adherence to protocols (e.g., fixed incubation times, solvent controls).
  • Meta-Analysis : Aggregate data from studies like the antioxidant activity of 2,4,4-Trimethylcyclohex-2-en-1-ol (retention index 1059, 0.15–0.35 mg/mL ) to identify trends or outliers.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methyl with ethyl groups) to isolate contributions of specific functional groups .

Q. What computational tools can predict the environmental fate of this compound?

  • Methodological Answer :

  • EPI Suite : Estimate biodegradability (BIOWIN) and octanol-water partition coefficients (log P) to assess bioaccumulation potential.
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers or soil organic matter to predict environmental persistence .

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